molecular formula C9H11BrO B8597976 1-(3-Bromo-4-methylphenyl)ethan-1-ol

1-(3-Bromo-4-methylphenyl)ethan-1-ol

Cat. No. B8597976
M. Wt: 215.09 g/mol
InChI Key: ALJNMHXPTJTHOG-UHFFFAOYSA-N
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Patent
US07115762B2

Procedure details

Lithium aluminum hydride (6.45 g, 170 mmol) was added to a 250 mL round-bottom flask equipped with a magnetic stirrer bar and a septum. The flask was dried under vacuum and then filled with nitrogen. Anhydrous ether (50 mL) was first injected into the flask. Subsequently, a solution of 3-bromo-4-methylacetophenone (38 g, 180 mmol) in anhydrous ether (50 mL) was injected into the flask dropwise. The reaction mixture was stirred until no more gas was generated. The mixture was poured into a dilute HCl aqueous solution (240 mL), extracted with ethyl acetate (4×30 mL), washed over a saturated NH4Cl aqueous solution (50 mL), dried over anhydrous magnesium sulfate, and concentrated under vacuum to give a crude product. The crude product was further purified by distillation under reduced pressure (130° C., 4 mm Hg) to give 31.35 g (81% yield) of the desired product. 1H NMR (300 MHz, CDCl3) δ 1.47 (3H, t, J=6.4 Hz), 1.76 (1H, s), 2.38 (3H, s), 4.84 (1H, q, J=6.4 Hz), 7.20 (2H, s), 7.55 (1H, s); 3C NMR (75 MHz, CDCl3) δ 22.54, 25.16, 69.33, 124.30, 124.93, 129.34, 130.82, 136.88, 145.27; IR (neat) 3024 (s), 2997 (s), 2927 (m), 1605 (w), 1562 (w), 1494 (m), 1452 (m), 1381 (m), 1331 (w), 1255 (m), 1091 (m), 1038 (m), 1009 (m), 908 (m), 822 (m), 733 (s) cm−1; MS m/z 214 (M+), 199, 197, 171, 169, 119, 91; HRMS calcd for C9H11OBr 213.9993, found 213.9995.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:16])=[O:15])=[CH:10][C:9]=1[Br:17].Cl>CCOCC>[Br:17][C:9]1[CH:10]=[C:11]([CH:14]([OH:15])[CH3:16])[CH:12]=[CH:13][C:8]=1[CH3:7] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)C)Br
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until no more gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer bar
CUSTOM
Type
CUSTOM
Details
The flask was dried under vacuum
ADDITION
Type
ADDITION
Details
filled with nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×30 mL)
WASH
Type
WASH
Details
washed over a saturated NH4Cl aqueous solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was further purified by distillation under reduced pressure (130° C., 4 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.35 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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